![molecular formula C6H2Br2S2 B1273552 2,5-Dibromothieno[3,2-b]thiophene CAS No. 25121-87-3](/img/structure/B1273552.png)
2,5-Dibromothieno[3,2-b]thiophene
Overview
Description
2,5-Dibromothieno[3,2-b]thiophene is an organosulfur compound with the molecular formula C6H2Br2S2. It is a derivative of thieno[3,2-b]thiophene, where bromine atoms are substituted at the 2 and 5 positions. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform . It is widely used as an intermediate in organic synthesis, particularly in the development of organic electronic materials and semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromothieno[3,2-b]thiophene can be synthesized through the bromination of thieno[3,2-b]thiophene. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions. The process can be summarized as follows :
Starting Material: Thieno[3,2-b]thiophene.
Brominating Agent: Bromine (Br2).
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Product Isolation: The product, this compound, is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous bromination in a controlled environment to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.
Chemical Reactions Analysis
2.1. Cross-Coupling Reactions
The bromine atoms act as leaving groups in palladium-catalyzed coupling reactions:
2.2. Electrophilic Aromatic Substitution
The electron-deficient thiophene core undergoes reactions such as:
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Lithiation : n-BuLi selectively deprotonates the 3,6-positions, enabling functionalization .
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Halogenation : Further bromination at positions 3 and 6 yields 2,3,5,6-tetrabromothieno[3,2-b]thiophene .
2.3. Hydrolysis and Functionalization
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Cyanation : Reaction with CuCN in DMF produces 2,5-thieno[3,2-b]thiophene dicarbonitrile (TTDC) .
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Carboxylation : Hydrolysis of TTDC with NaOH yields 2,5-thieno[3,2-b]thiophene dicarboxylic acid (TTDCA) .
Analytical Data
Property | Value | Technique | Reference |
---|---|---|---|
Molecular formula | C₆H₂Br₂S₂ | Mass spectrometry | |
Melting point | 118–121°C | DSC | |
HOMO-LUMO gap | 2.50–2.80 eV | UV-Vis spectroscopy |
Market and Research Trends
The compound is classified as a chemical intermediate with applications spanning organic electronics and materials science. Market analysis indicates steady demand (1997–2019) driven by advancements in OFETs and COFs . Recent studies focus on optimizing cross-coupling conditions and exploring heteroatom-functionalized derivatives .
Scientific Research Applications
Organic Semiconductors
2,5-Dibromothieno[3,2-b]thiophene serves as a building block for p-type organic semiconductors. Its unique structure allows for effective charge transport properties essential in devices such as:
- Organic Field-Effect Transistors (OFETs) : Research has shown that incorporating this compound into OFETs enhances their performance due to improved charge mobility and stability under operational conditions .
Thin-Film Transistors (TFTs)
The compound has been investigated for use in thin-film transistors due to its ability to form stable thin films with good electrical characteristics. Studies indicate that TFTs utilizing this compound exhibit high on/off ratios and low threshold voltages, making them suitable for various electronic applications .
Photovoltaic Devices
This compound is also explored for applications in organic photovoltaic (OPV) devices. Its ability to absorb light effectively and facilitate charge separation makes it a candidate for improving the efficiency of OPVs. Research indicates that devices incorporating this compound can achieve higher power conversion efficiencies compared to those using traditional materials .
Sensors
The compound's conductive properties allow it to be utilized in the development of chemical sensors. Its sensitivity to various analytes can be enhanced through functionalization or by creating composite materials with other conductive polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene in organic electronic applications involves its ability to facilitate charge transfer and improve the electronic properties of the materials it is incorporated into. The bromine atoms at the 2 and 5 positions influence the electronic distribution within the molecule, enhancing its reactivity and compatibility with other components in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromodithieno[3,2-b2’,3’-d]thiophene: Another brominated derivative with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A non-brominated analogue used in similar applications.
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: A related compound with different substitution patterns.
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced organic materials with tailored electronic characteristics .
Biological Activity
2,5-Dibromothieno[3,2-b]thiophene (DBTT) is a compound belonging to the thieno[3,2-b]thiophene family, which has garnered attention due to its potential applications in organic electronics and materials science. This article explores the biological activity of DBTT, focusing on its synthesis, characterization, and various biological properties as reported in recent studies.
- Chemical Formula : CHBrS
- Molecular Weight : 298.02 g/mol
- CAS Number : 25121-87-3
- Melting Point : 124-129 °C
Synthesis and Characterization
DBTT can be synthesized through several methods, including palladium-catalyzed reactions and halogenation processes. The synthesis typically involves the bromination of thieno[3,2-b]thiophene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Recent studies have indicated that DBTT exhibits significant antimicrobial activity against various bacterial strains. For instance, a study showed that DBTT demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Antioxidant Activity
DBTT has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to reduce oxidative damage was assessed using DPPH radical scavenging assays, where it showed a notable percentage of inhibition compared to standard antioxidants .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that DBTT possesses selective cytotoxic effects. For example, in vitro studies demonstrated that DBTT induced apoptosis in breast cancer cells while exhibiting lower toxicity towards normal cell lines .
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
NIH/3T3 (Normal Fibroblast) | >50 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial effects of various thieno[3,2-b]thiophene derivatives, including DBTT. The results highlighted DBTT's effectiveness against multiple pathogens and suggested mechanisms involving disruption of bacterial cell membranes .
- Antioxidant Mechanisms : Another research focused on the antioxidant capabilities of DBTT, revealing that it functions through both direct free radical scavenging and upregulation of endogenous antioxidant enzymes .
- Cancer Cell Line Evaluation : A detailed cytotoxicity profile was established for DBTT across several cancer cell lines. The study emphasized its potential as a lead compound for developing new anticancer therapies due to its selective action against malignant cells .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes to prepare 2,5-dibromothieno[3,2-b]thiophene, and what experimental precautions are necessary?
- Methodological Answer : The compound is typically synthesized via lithiation-formylation of thieno[3,2-b]thiophene derivatives. For example, bromination at the 2,5-positions can be achieved using bromine in the presence of a lithiating agent (e.g., n-BuLi) under inert conditions. Critical precautions include strict moisture exclusion (Schlenk techniques) and temperature control (-78°C) to avoid side reactions . Post-reaction purification via column chromatography with silica gel (hexane/DCM eluent) is recommended to isolate the product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and bromine positions.
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve regioselectivity ambiguities .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- Elemental Analysis : To confirm purity and stoichiometry .
Q. How do bromine substituents influence the reactivity of thieno[3,2-b]thiophene in cross-coupling reactions?
- Methodological Answer : Bromine acts as a directing group and facilitates Suzuki-Miyaura or Stille couplings. The 2,5-dibromo configuration enables sequential functionalization, allowing controlled introduction of aryl/heteroaryl groups. For example, using Pd(PPh) as a catalyst, selective coupling at one bromine site can be achieved before substituting the second .
Advanced Research Questions
Q. How can regioselectivity challenges in palladium-catalyzed direct arylation of thieno[3,2-b]thiophene derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by ligand choice and solvent polarity. For this compound, using electron-deficient phosphine ligands (e.g., P(o-tol)) in toluene at 110°C promotes C-2/C-5 selectivity. Kinetic studies and DFT calculations (e.g., B3LYP/6-31G*) can predict activation barriers for competing pathways . Monitoring reaction progress via thin-layer chromatography (TLC) ensures controlled mono-/di-arylation .
Q. What computational methods are suitable for predicting the electronic properties of this compound-based materials?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately predicts HOMO/LUMO energies and bandgaps. Solvation effects (e.g., using the C-PCM model) improve agreement with experimental UV-Vis data . For charge transport properties, Marcus theory coupled with molecular dynamics simulations evaluates hole/electron mobilities .
Q. How can discrepancies between experimental and computational absorption spectra be resolved in doped thieno[3,2-b]thiophene derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or doping-induced structural changes. Validate computational models by:
- Including explicit solvent molecules in DFT calculations.
- Using time-dependent DFT (TD-DFT) with CAM-B3LYP for charge-transfer transitions.
- Comparing with in-situ Raman spectroscopy to detect doping-induced conformational changes .
Q. What strategies optimize the design of thieno[3,2-b]thiophene-based oligomers for high hole mobility in organic field-effect transistors (OFETs)?
- Methodological Answer : Key strategies include:
- Side-Chain Engineering : Introducing alkyl chains (e.g., 3-tetradecyl) to enhance crystallinity and π-π stacking .
- Co-polymerization : Combining with electron-deficient units (e.g., diketopyrrolopyrrole) to stabilize charge transport pathways .
- Post-Synthetic Modifications : Proton doping with 4-ethylbenzenesulfonic acid (EBSA) to increase conductivity .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent reports on the thermal stability of brominated thieno[3,2-b]thiophene derivatives?
- Methodological Answer : Variations in thermal degradation temperatures (T) may stem from impurities or differing analytical conditions. To resolve:
- Perform thermogravimetric analysis (TGA) under identical atmospheres (N vs. air).
- Use differential scanning calorimetry (DSC) to detect melting/glass transitions.
- Cross-reference with elemental analysis to rule out residual solvent/catalyst effects .
Properties
IUPAC Name |
2,5-dibromothieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDAUBNBDJUQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394013 | |
Record name | 2,5-Dibromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-87-3 | |
Record name | 2,5-Dibromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25121-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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